molecular formula C8H13Cl2N3 B2537781 5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole dihydrochloride CAS No. 2138382-26-8

5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole dihydrochloride

Cat. No.: B2537781
CAS No.: 2138382-26-8
M. Wt: 222.11
InChI Key: FLLYJQGITSXWBA-UHFFFAOYSA-N
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Description

5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2N3 and its molecular weight is 222.11. The purity is usually 95%.
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Scientific Research Applications

Cycloadditions to Pyrrolo and Pyrazolo Thiazoles

A study by Sutcliffe et al. (2000) explored the cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles, showcasing the compound's potential in creating complex molecular structures through cycloaddition reactions. These reactions are crucial for the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science. The behavior of these compounds in reactions provides insights into their reactivity and the possibility of creating a variety of derivatives with specific properties (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

Synthesis of Pyrazolo Pyrimidines

Martins et al. (2009) discussed the highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. This research highlights the versatility of pyrazole derivatives in organic synthesis, leading to compounds that could have significant implications in drug discovery and development. The ability to selectively synthesize and modify these compounds opens up new pathways for creating pharmacologically active molecules (Martins, Scapin, Frizzo, Rosa, Bonacorso, & Zanatta, 2009).

Pyrimidine Derivatives Synthesis

Elnagdi et al. (1975) focused on the synthesis of derivatives of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, introducing a new ring system. Their work illustrates the compound's utility in constructing complex heterocyclic systems, which are foundational in developing new therapeutic agents. The creation of new ring systems like these can lead to the discovery of compounds with novel mechanisms of action for treating various diseases (Elnagdi, Sallam, & Ilias, 1975).

Unsubstituted Quinoidal Pyrrole

Ghorai and Mani (2014) explored the reaction of an unsubstituted quinoidal pyrrole with oxygen, leading to charge transfer and palladium(II) complexes. This study underscores the potential of pyrrole derivatives in developing new materials and catalysts, showing how modifications to the pyrrole structure can significantly alter its chemical properties and interactions. Such compounds could have applications in organic electronics, photovoltaics, and catalysis (Ghorai & Mani, 2014).

Properties

IUPAC Name

5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methylpyrazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-11-8(3-5-10-11)7-2-4-9-6-7;;/h2-3,5,9H,4,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLYJQGITSXWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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